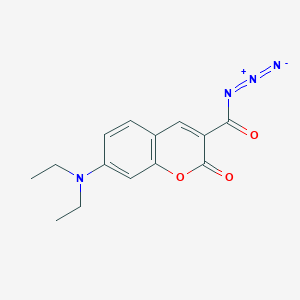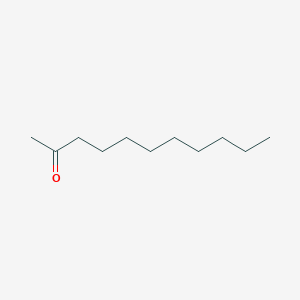
Dihydrotamarixetin
Vue d'ensemble
Description
Linvencorvir est un nouveau modulateur d'assemblage de la capside (CAM) de petite molécule développé pour le traitement de l'infection chronique par le virus de l'hépatite B (VHB). Il fonctionne en ciblant la protéine de base du VHB, qui joue un rôle crucial dans le cycle de réplication virale . Le composé a montré des résultats prometteurs lors des essais cliniques, notamment sa capacité à supprimer les niveaux d'ADN et d'ARN du VHB .
Mécanisme D'action
Mode of Action
It is known that flavonoids can interact with their targets in a variety of ways, including direct binding, modulation of signal transduction pathways, and alteration of gene expression .
Result of Action
Flavonoids are generally known for their antioxidant activity . They can neutralize harmful free radicals in the body, potentially protecting against oxidative stress and associated diseases .
Analyse Biochimique
Biochemical Properties
Dihydrotamarixetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of this compound is with the enzyme alcohol dehydrogenase, where it acts as an inhibitor. This interaction is crucial in modulating the enzyme’s activity, thereby affecting the metabolic pathways involving alcohols and aldehydes . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, enhancing their antioxidant capabilities and protecting cells from oxidative damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of key signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses . By inhibiting this pathway, this compound reduces inflammation and promotes cellular homeostasis. Furthermore, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme alcohol dehydrogenase, where this compound acts as a competitive inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, this compound has been shown to activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in antioxidant defense . This activation is mediated through the binding of this compound to transcription factors such as Nrf2, which then translocate to the nucleus and initiate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light and high temperatures, leading to a reduction in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing inflammation . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the oxidative stress response pathway, where this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound influences the metabolism of alcohols and aldehydes by inhibiting alcohol dehydrogenase, thereby modulating the levels of these metabolites in the body . The compound also affects metabolic flux, leading to changes in the levels of key metabolites involved in energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of this compound are influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . For example, the binding of this compound to transcription factors such as Nrf2 facilitates its translocation to the nucleus, where it activates antioxidant response elements and promotes gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Linvencorvir implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse exacte et les conditions de réaction sont exclusives et n'ont pas été entièrement divulguées dans le domaine public. On sait que le composé est synthétisé par une série de réactions organiques impliquant l'utilisation de divers réactifs et catalyseurs .
Méthodes de production industrielle
La production industrielle de Linvencorvir implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles au public .
Analyse Des Réactions Chimiques
Types de réactions
Linvencorvir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Linvencorvir peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions impliquant Linvencorvir comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Linvencorvir qui conservent la structure de base mais ont des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs avantages thérapeutiques potentiels et leurs propriétés pharmacocinétiques améliorées .
Applications de la recherche scientifique
Linvencorvir a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la modulation de l'assemblage de la capside et ses effets sur la réplication virale.
Biologie : Enquêté pour son rôle dans la perturbation du cycle de vie du VHB et son potentiel pour obtenir une guérison fonctionnelle de l'hépatite B chronique.
Médecine : En cours d'essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de l'infection par le VHB.
Mécanisme d'action
Linvencorvir exerce ses effets en ciblant la protéine de base du VHB, un élément essentiel du processus de réplication virale. Le composé agit comme un modulateur d'assemblage de la capside, perturbant la formation de la capside virale et inhibant ainsi la réplication du virus. Ce mécanisme implique la liaison à la protéine de base et la modification de sa conformation, empêchant l'assemblage correct de la capside virale .
Applications De Recherche Scientifique
Linvencorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study capsid assembly modulation and its effects on viral replication.
Biology: Investigated for its role in disrupting the HBV life cycle and its potential to achieve a functional cure for chronic hepatitis B.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating HBV infection.
Comparaison Avec Des Composés Similaires
Linvencorvir est comparé à d'autres modulateurs d'assemblage de la capside tels que le vebicorvir, le JNJ-6379 et le JNJ-0440. Bien que ces composés ciblent également la protéine de base du VHB, Linvencorvir a montré des propriétés uniques lors des essais cliniques, notamment sa capacité à supprimer les niveaux d'ARN du VHB . comme les autres CAM, il présente des limites pour obtenir une guérison fonctionnelle, nécessitant une thérapie combinée avec d'autres agents antiviraux .
Liste des composés similaires
- Vebicorvir
- JNJ-6379
- JNJ-0440
Conclusion
Linvencorvir représente une avancée prometteuse dans le traitement de l'hépatite B chronique, avec son mécanisme d'action unique et son potentiel à perturber le cycle de réplication virale. La recherche et les essais cliniques en cours permettront d'élucider davantage son efficacité et sa sécurité, ouvrant la voie à de nouvelles stratégies thérapeutiques pour lutter contre l'infection par le VHB.
Propriétés
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


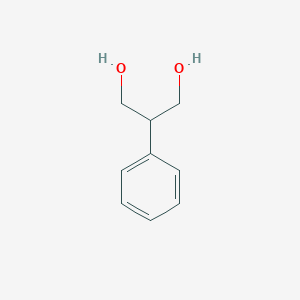



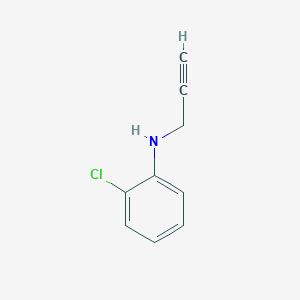
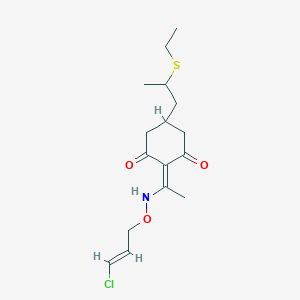
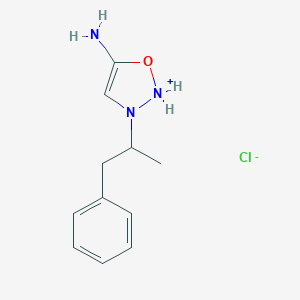
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)


![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
